Product packaging for Bicyclo[4.2.1]nonan-3-one(Cat. No.:CAS No. 3850-54-2)

Bicyclo[4.2.1]nonan-3-one

Cat. No.: B14135600
CAS No.: 3850-54-2
M. Wt: 138.21 g/mol
InChI Key: MHXGYALLNBRBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Bicyclo[4.2.1]nonane Skeleton in Chemical Research

The bicyclo[4.2.1]nonane framework is a recurring theme in the landscape of organic chemistry, valued for its unique three-dimensional structure and its presence in a variety of biologically active molecules.

The bicyclo[4.2.1]nonane skeleton is a key structural component found in a number of important terpenoids and their metabolites. semanticscholar.org These natural products often exhibit significant biological activities, including pronounced antitumor effects. semanticscholar.org Examples of such natural compounds include mediterraneols, longifolene, longicamphoric acid, culmorin, and secolongifolenediol. semanticscholar.orgsemanticscholar.org The presence of this bicyclic core in these molecules has spurred considerable interest in developing efficient synthetic methods for its construction. semanticscholar.orgsemanticscholar.org

The development of synthetic strategies to access the bicyclo[4.2.1]nonane framework is crucial for the total synthesis of these natural products and for the creation of novel analogs with potentially enhanced or modified biological activities. One effective method for constructing this skeleton involves the catalytic cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives. semanticscholar.org These reactions provide access to bicyclo[4.2.1]nonanes with various functional substituents, making them valuable precursors for the synthesis of biologically active compounds. semanticscholar.org For instance, an efficient synthesis of the optically active bicyclo[4.2.1]nonane segment of mediterraneols has been achieved through a diastereoselective sequential Michael reaction followed by a retro-aldol reaction. thieme-connect.com

The rigid and well-defined three-dimensional structure of the bicyclo[4.2.1]nonane skeleton makes it an attractive building block for the design of complex molecular architectures. vu.lt Its inherent chirality and the stereochemical constraints imposed by the fused ring system allow for the creation of molecules with specific spatial arrangements. vulcanchem.com This is particularly important in fields such as supramolecular chemistry and medicinal chemistry, where the shape and functionality of a molecule dictate its interactions with other molecules or biological targets. vulcanchem.comvulcanchem.com

Derivatives of bicyclo[4.2.1]nonane have been utilized as precursors in the synthesis of more intricate structures. For example, the framework can be elaborated through various chemical transformations to introduce new functional groups and stereocenters. acs.org The ketone group in Bicyclo[4.2.1]nonan-3-one, for instance, serves as a reactive site for further chemical modifications, enabling the construction of a diverse array of derivatives. vulcanchem.com The development of new synthetic methods, such as cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions, has expanded the accessibility of functionally substituted bicyclo[4.2.1]nonanes, providing chemists with a powerful toolkit for designing novel and potentially valuable compounds. semanticscholar.orgacs.org

Below is a table summarizing some key bicyclo[4.2.1]nonane derivatives and their synthetic contexts.

Compound NameSynthetic Context/Significance
This compoundA bicyclic ketone with a reactive site for further modification. vulcanchem.com
MediterraneolsNatural products with a bicyclo[4.2.1]nonane core. thieme-connect.com
LongifoleneA tricyclic sesquiterpene containing the bicyclo[4.2.1]nonane skeleton. semanticscholar.orgacs.org
CulmorinA sesquiterpenoid natural product featuring the bicyclo[4.2.1]nonane framework. semanticscholar.orgsemanticscholar.org
Bicyclo[4.2.1]nona-2,4-dienesSynthesized via cobalt(I)-catalyzed [6π + 2π] cycloaddition. semanticscholar.orgacs.org
Bicyclo[4.2.1]nona-2,4,7-trienesShow potential as antitumor agents. semanticscholar.orgsemanticscholar.orgacs.org
7,8-Dioxabicyclo[4.2.1]nonaneA heterocyclic analog with a peroxide bridge. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B14135600 Bicyclo[4.2.1]nonan-3-one CAS No. 3850-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3850-54-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[4.2.1]nonan-3-one

InChI

InChI=1S/C9H14O/c10-9-4-3-7-1-2-8(5-7)6-9/h7-8H,1-6H2

InChI Key

MHXGYALLNBRBPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCC(=O)C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.2.1 Nonan 3 One and Its Derivatives

Established Synthetic Routes to the Bicyclo[4.2.1]nonane System

Cycloaddition reactions represent a powerful and widely utilized strategy for the construction of the bicyclo[4.2.1]nonane skeleton. These methods often involve the reaction of a cyclic polyene with an unsaturated partner, leading to the formation of the characteristic bridged ring system.

Metal-catalyzed [6π + 2π] cycloadditions have emerged as a prominent method for synthesizing bicyclo[4.2.1]nonane derivatives. mdpi.com These reactions typically involve the cycloaddition of a 1,3,5-cycloheptatriene (CHT) derivative, acting as the 6π component, with an alkyne or allene, the 2π component.

Cobalt(I)-Catalyzed Cycloadditions: A three-component catalytic system, Co(acac)₂ (dppe)/Zn/ZnI₂, has been effectively used for the [6π + 2π] cycloaddition of 2-tropylcyclohexanone with both allenes and alkynes. nih.govacs.org This reaction produces functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields, ranging from 70-89%. nih.govacs.orgsemanticscholar.org The reaction is typically carried out in 1,2-dichloroethane (B1671644) (DCE) at 60°C. nih.govacs.org Similarly, the cycloaddition of 1-benzoylcycloheptatriene with terminal alkynes using the same cobalt catalyst system also affords bicyclo[4.2.1]nona-2,4,7-trienes in high yields (80-84%). mdpi.com This cobalt-catalyzed approach has also been extended to the synthesis of 9-azabicyclo[4.2.1]nonane derivatives through the cycloaddition of N-substituted azepines with alkynes and 1,2-dienes. nih.govsemanticscholar.orgacs.org

Table 1: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone (1) with Allenes (2) nih.govacs.org

Entry Allene (2) Product Yield (%)
1 1,2-Nonadiene 2-{7-[(E)-Heptylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone (3a) 88
2 Phenylallene 2-[7-(Phenylmethylene)bicyclo[4.2.1]nona-2,4-dien-9-yl]cyclohexanone (3b) 79
3 Cyclohexylallene 2-[7-(Cyclohexylmethylene)bicyclo[4.2.1]nona-2,4-dien-9-yl]cyclohexanone (3c) 85

Reaction conditions: 1 (1 mmol), 2 (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60 °C, 20 h. nih.govacs.org

Table 2: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone (1) to Alkynes (4) nih.gov

Entry Alkyne (4) Product Yield (%)
1 1-Hexyne 2-(7-Butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone (5a) 89
2 1-Octyne 2-(7-Hexylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone (5b) 86
3 Phenylacetylene 2-(7-Phenylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone (5c) 85

Reaction conditions: 1 (1 mmol), 4 (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60 °C, 20 h. nih.gov

Titanium-Catalyzed Cycloadditions: Titanium-based catalytic systems have also been developed for the synthesis of bicyclo[4.2.1]nonane derivatives. A two-component system, TiX₂Cl₂-Et₂AlCl (where X can be Cl, acac, or i-PrO), has been successfully employed in the [6π + 2π] cycloaddition of 1,2-dienes to CHT and its 7-substituted derivatives. mdpi.com This method provides substituted bicyclo[4.2.1]nona-2,4-dienes as a single regioisomer. mdpi.com Furthermore, the Ti(acac)₂Cl₂-Et₂AlCl system catalyzes the [6π + 2π]-cycloaddition of Si-containing alkynes to 1-substituted CHTs, yielding substituted bicyclo[4.2.1]nona-2,4,7-trienes, also as a single regioisomer. mdpi.com

Recent advancements have led to the development of organocatalytic enantioselective cycloadditions for the construction of chiral bicyclo[4.2.1]nonane skeletons. rsc.orgzjnu.edu.cn An asymmetric [8+4] cycloaddition of isobenzofulvenes has been reported, providing a route to indole (B1671886) cyclic bicyclo[4.2.1]nonanes with good yields and enantioselectivities. rsc.orgzjnu.edu.cn This approach utilizes secondary amine catalysts to generate a reactive amino isobenzofulvene intermediate. rsc.org While challenges in controlling periselectivity between 8π and 10π components of isobenzofulvene exist, this strategy represents a promising metal-free approach to chiral bicyclo[4.2.1]nonanes. rsc.org

While less common for the direct synthesis of the bicyclo[4.2.1]nonane core, chemistry involving cyclooctatetraene (B1213319) (COT) provides related bicyclic systems. The nickel(0)-catalyzed [2+2+2+2] cycloaddition of tethered diynes is a method for synthesizing functionalized COTs. stanford.edu These COTs can serve as ligands in transition metal catalysis, for instance, in rhodium-catalyzed [5+2] cycloadditions. stanford.edustanford.edu

A nitroso-cycloaddition strategy has been employed to synthesize aza-analogs of the bicyclo[4.2.1]nonane system, specifically the 9-azabicyclo[4.2.1]nonane (homotropane) skeleton. scispace.comle.ac.uk This approach involves the cycloaddition of a nitroso compound to a cyclic diene, followed by intramolecular displacement by nitrogen. scispace.com This method has been used to prepare 9-methyl-9-azabicyclo[4.2.1]nonane and its derivatives. scispace.com

Rearrangement reactions offer an alternative pathway to the bicyclo[4.2.1]nonane framework. One such approach involves the rhodium-catalyzed enantioselective sequential C-C bond activation and a 1,4-rhodium shift of bicyclo[4.1.1] scaffolds. snnu.edu.cn This strain-release transformation efficiently produces enantioenriched bicyclo[4.2.1] scaffolds with high chemo-, diastereo-, and enantioselectivity. snnu.edu.cn Additionally, oxy-Cope rearrangements of bicyclo[3.2.0]heptenones have been shown to yield bicyclo[4.2.1]nonenones upon treatment with vinyllithium. researchgate.net Anionic nih.govscispace.com-sigmatropic shifts have also been utilized for the synthesis of substituted bicyclo[4.2.1]nonanes. acs.org

Rearrangements of Transient Tetracyclic Precursors

Ring Expansion and Fragmentation Methodologies

Ring expansion and fragmentation reactions provide alternative entries into the bicyclo[4.2.1]nonane system, often starting from more readily available smaller ring precursors.

A versatile methodology for the synthesis of functionalized bicyclo[4.2.1]nonanes involves a formal three-carbon ring expansion of cyclopentanones. researchgate.netresearchgate.net This approach is centered on the chemo-, regio-, and stereoselective α,γ-difunctionalization of β-ketoesters. The resulting difunctionalized cyclopentanone (B42830) derivatives can then undergo ring-closing metathesis to construct the bicyclo[4.2.1]nonane framework. researchgate.netresearchgate.net These bicyclic compounds serve as precursors to cyclooctanoids through selective cleavage of the one-carbon bridge. researchgate.netresearchgate.net

Starting MaterialKey StepsProduct
Cyclopentanone-derived β-ketoestersα,γ-difunctionalization, Ring-closing metathesisFunctionalized bicyclo[4.2.1]nonanes researchgate.netresearchgate.net

Another related method involves the base-catalyzed decomposition of cycloalkanones carrying a three-carbon side chain with a potential diazoalkyl group. For cyclohexanone (B45756), this intramolecular reaction leads to the formation of 9-ketobicyclo[4.2.1]nonane. dss.go.th

Alkoxy radical fragmentation presents a powerful method for the stereo- and regioselective construction of eight-membered carbocycles from bicyclic alcohol precursors. researchgate.net This strategy has been applied to the synthesis of functionalized medium-sized carbocyclic systems. The starting materials are typically bicyclo[3.n.1]alkanones which can be converted to the corresponding bicyclic alcohols. The key step involves the fragmentation of an alkoxy radical generated from the alcohol, leading to ring opening and the formation of a larger carbocycle. While this method is more broadly applied to the synthesis of cyclooctanoids, the strategic design of the bicyclic precursor can lead to structures related to the bicyclo[4.2.1]nonane framework.

Formal Three-Carbon Ring Expansion of Cyclopentanones

Halocarbene Addition Reactions

The addition of halocarbenes to bicyclic olefins offers a viable, albeit complex, pathway to the bicyclo[4.2.1]nonane skeleton. chimia.ch A general approach involves the reaction of a dihalocarbene with a suitable bicyclic alkene, such as bicyclo[3.2.1]octene-2. chimia.ch The initial reaction typically forms a tricyclic cyclopropane (B1198618) adduct. This intermediate is often unstable under the reaction conditions and undergoes spontaneous rearrangement to furnish the desired bicyclo[4.2.1]nonane framework. chimia.ch

For instance, the addition of dibromocarbene to bicyclo[2.2.2]octene-2 leads to an unstable cyclopropane adduct that rearranges to 3,4-dibromobicyclo[3.2.2]nonene-2. chimia.ch A similar strategy, in principle, can be applied to construct the bicyclo[4.2.1]nonane system. chimia.ch The reaction of dichlorocarbene, often generated from chloroform (B151607) and a strong base, with appropriate bicyclic olefins can also be employed. acs.org The stereochemistry of the resulting dihalocarbene adducts is a critical consideration, with exo-addition often being favored. chimia.ch

It is important to note that the stability and subsequent rearrangement pathways of the initial halocyclopropane adducts are highly dependent on the specific substrate and the nature of the halogen atoms. For example, in reactions involving fluorobromocarbene, the carbon-bromine bond is more prone to cleavage during rearrangement than the more stable carbon-fluorine bond. chimia.ch

Michael and Mannich Reactions in Bridged Bicyclic Ketone Synthesis

Michael and Mannich reactions are powerful carbon-carbon bond-forming reactions that can be strategically employed in the synthesis of bridged bicyclic ketones. thieme-connect.comlkouniv.ac.in The Michael reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This can be a key step in building the carbon framework necessary for subsequent cyclization to form a bridged system. lkouniv.ac.in

For example, a 1,5-dicarbonyl compound, which can be prepared via a Michael addition, can undergo an intramolecular aldol (B89426) condensation to form a six-membered ring, a process known as Robinson annulation. lkouniv.ac.in While often used for fused ring systems, the principles can be adapted for bridged architectures. The choice of activating groups on the enolate is crucial to control the regioselectivity of the addition. lkouniv.ac.in

The Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound, provides access to β-amino ketones. nih.gov These intermediates can be precursors to vinyl ketones, which are highly reactive Michael acceptors. lkouniv.ac.in An intramolecular Mannich cyclization is a valuable method for the asymmetric synthesis of substituted tropinones, which are 8-azabicyclo[3.2.1]octane derivatives. nih.gov This highlights the utility of Mannich-type cyclizations in constructing bridged bicyclic systems containing heteroatoms.

Stereoselective and Regioselective Synthesis

Diastereoselective Formation of Bridged Bicyclic Rings

Achieving diastereoselectivity in the formation of bridged bicyclic rings is a significant challenge. One successful strategy involves intramolecular cycloaddition reactions where the stereochemistry is controlled by the substrate itself. researchgate.net For example, an intramolecular Diels-Alder reaction can be used for the asymmetric synthesis of the core structure of certain complex natural products. researchgate.net

Another approach utilizes ring-closing metathesis (RCM) on carefully designed precursors. The chemo-, regio-, and diastereoselective difunctionalization of β-ketoesters, followed by RCM, provides a reliable route to functionalized bicyclo[4.2.1]nonanes. researchgate.net The stereochemistry of the final bicyclic product is often predetermined by the configuration of the chiral centers in the starting material. rsc.org

In the context of cycloaddition reactions, the formation of syn- and anti-stereoisomers is a common outcome, particularly in cobalt-catalyzed [6π + 2π] cycloadditions of 2-tropylcyclohexanone to allenes. semanticscholar.org The orientation of substituents on the bridged system defines these isomers, and their relative ratios can sometimes be influenced by the reaction conditions and the nature of the reactants. semanticscholar.org

Regioselective Investigations in Cycloaddition Reactions

Regioselectivity is a critical aspect of cycloaddition reactions used to construct the bicyclo[4.2.1]nonane framework. In [6π + 2π] cycloaddition reactions involving substituted 1,3,5-cycloheptatrienes and alkynes, the formation of regioisomers is a common occurrence. mdpi.com The regioselectivity can be influenced by the catalyst system and the substituents on the reacting partners. For instance, cobalt-containing catalytic systems have been used in the reaction of 1-substituted cycloheptatrienes with terminal alkynes, leading to the formation of two regioisomeric bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com

In contrast, titanium-based catalytic systems have shown high regioselectivity in the [6π + 2π] cycloaddition of 1,2-dienes to cycloheptatrienes, yielding substituted bicyclo[4.2.1]nona-2,4-dienes as a single regioisomer. mdpi.com Similarly, the reaction of Si-containing alkynes with 1-methyl(benzyl)-1,3,5-cycloheptatrienes under the action of a titanium catalyst also proceeds with high regioselectivity. mdpi.com

The electrophilic activation of bicyclo[4.2.1]nonatrienes and subsequent trapping with nucleophiles can also lead to tricyclic products with high regio- and stereoselectivity. researchgate.net The nature of the electrophile and the nucleophile plays a crucial role in determining the outcome of these reactions.

Synthesis of Functionalized Bicyclo[4.2.1]nonan-3-one Derivatives

The synthesis of functionalized this compound derivatives is essential for exploring their structure-activity relationships. A variety of methods have been developed to introduce functional groups at different positions of the bicyclic scaffold.

One approach involves the base-catalyzed decomposition of cycloalkanones bearing a diazoalkyl side chain. This leads to an intramolecular reaction between the diazo group and the carbonyl group, forming the bridged ring ketone. For example, a cyclohexanone with a specific diazoalkyl tail can yield 9-ketobicyclo[4.2.1]nonane. dss.go.th

Cobalt-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with various alkynes provides a direct route to bicyclo[4.2.1]nona-2,4,7-trienes with a cyclohexanone substituent at the bridging carbon atom. semanticscholar.org These products are formed as a mixture of syn- and anti-stereoisomers. semanticscholar.org

Furthermore, functionalized bicyclo[4.2.1]nona-2,4,7-trienes can be synthesized through the [6π+2π]-cycloaddition of 1-substituted 1,3,5-cycloheptatrienes with terminal alkynes, catalyzed by titanium and cobalt complexes. researchgate.net These reactions can yield derivatives with various functional groups, and some of these compounds have shown significant antitumor activity in vitro. researchgate.net

Starting Material Reagent(s) Product Reaction Type Reference
Bicyclo[3.2.1]octene-2DihalocarbeneHalogenated bicyclo[4.2.1]nonane derivativeHalocarbene Addition chimia.ch
Cyclohexanone with diazoalkyl tailBase9-Ketobicyclo[4.2.1]nonaneIntramolecular diazo ketone reaction dss.go.th
2-TropylcyclohexanoneAllenes/Alkynes, Cobalt catalystFunctionalized bicyclo[4.2.1]nonadienes/trienes[6π + 2π] Cycloaddition semanticscholar.org
1-Substituted 1,3,5-cycloheptatrieneTerminal alkynes, Ti or Co catalystFunctionalized bicyclo[4.2.1]nona-2,4,7-trienes[6π + 2π] Cycloaddition mdpi.comresearchgate.net
β-Ketoester1. Difunctionalization, 2. Ring-Closing MetathesisFunctionalized bicyclo[4.2.1]nonaneRCM researchgate.net

Theoretical and Computational Studies of Bicyclo 4.2.1 Nonan 3 One

Conformational Analysis

The conformation of bicyclic molecules like bicyclo[4.2.1]nonan-3-one dictates their physical properties and chemical reactivity. researchgate.net The fusion of two rings imposes significant constraints on the available conformations compared to monocyclic systems. libretexts.org

Bicyclic molecules can exhibit chirality due to their conformation, even without a stereogenic center. The interconversion between these chiral conformers is a key aspect of their dynamic stereochemistry. consensus.appscispace.com For bicyclo[4.2.1]nonan-9-one, a related compound, the inversion of conformational chirality has been studied using molecular mechanics. The process is understood to proceed through a transition state, with a calculated activation barrier. consensus.app The most favorable pathway for inversion in bicyclo[4.2.1]nonan-9-one involves a C_s transition state where the tetramethylene chain passes over the ethano bridge, with a calculated activation enthalpy of 6.1 kcal/mol. consensus.app An alternative pathway with a higher barrier of 8.5 kcal/mol (2.4 kcal/mol higher than the first) proceeds through a C_s local energy minimum. consensus.app The study of such inversion pathways is enhanced by using two-parametric torsional energy surfaces, which provide a more accurate depiction of the conformational landscape compared to one-parametric surfaces. consensus.app

Ring strain is a critical factor in the chemistry of bicyclic compounds, influencing their stability and reactivity. acs.org In the bicyclo[4.2.1]nonane system, the fusion of a seven-membered and a five-membered ring, bridged by a one-carbon bridge, leads to inherent strain. This strain arises from bond angle distortion, torsional strain, and transannular interactions. oregonstate.edu

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying the ring strain. nih.govacs.org For instance, in the context of biosynthetic pathways, the formation of a trans-fused bicyclo[4.2.1]nonane intermediate was deemed implausible due to its extremely high ring strain, to the point that its geometry could not be optimized using DFT calculations. nih.gov Conversely, the cis-fused bicyclo[4.2.1]nonane skeleton is significantly more stable. nih.gov The strain within the bicyclo[4.2.1]nonane skeleton can influence reaction pathways, such as promoting ring-contraction reactions to relieve strain and form more stable carbocation intermediates. nih.gov

A homodesmotic reaction approach can be used to estimate ring strain energies. acs.org While specific calculations for this compound were not found, the general principle involves comparing the heat of formation of the cyclic compound with that of appropriate acyclic reference compounds.

The bicyclo[4.2.1]nonane skeleton exists in a conformational equilibrium. le.ac.uk The relative energies of different conformers and the barriers to their interconversion determine the conformational landscape. vu.lt For the related bicyclo[4.2.1]nonan-9-one, molecular mechanics calculations have been used to explore the torsional energy surface and identify the global energy minimum conformation. consensus.app The study revealed that the enantiomerization process involves passing through intermediate conformations and transition states with specific calculated energy barriers. consensus.app

In the biosynthesis of certain natural products, intermediates with a cis-fused bicyclo[4.2.1]nonane skeleton are formed. nih.gov The conformational interconversion of preceding intermediates, such as the boat-to-chair flip of a B-ring in a larger molecule, can significantly stabilize the structure before the formation of the bicyclo[4.2.1]nonane system. nih.gov

Ring Strain Analysis

Quantum Chemical Calculations

Quantum chemical calculations provide detailed electronic structure information, enabling the accurate prediction of molecular properties and reaction mechanisms. nih.govacademie-sciences.fr

DFT is a widely used computational method for studying bicyclic systems due to its balance of accuracy and computational cost. nih.govacademie-sciences.fr It has been applied to investigate reaction mechanisms, conformational preferences, and spectroscopic properties.

In the study of biosynthetic pathways involving the bicyclo[4.2.1]nonane skeleton, DFT calculations (specifically using the M06-2X functional with a 6-31+G(d,p) basis set) were crucial in evaluating the energetics of proposed reaction steps. nih.gov These calculations helped to discredit a previously proposed mechanism by showing that it involved high-energy barriers and an implausibly strained trans-fused intermediate. nih.gov Instead, a more favorable pathway involving a cis-fused bicyclo[4.2.1]nonane intermediate was identified. nih.gov

DFT has also been used to study the conformational equilibria of related N-substituted azathis compound derivatives. academie-sciences.fr The calculations of relative free energies of different conformers showed reasonable agreement with experimental data from NMR spectroscopy. academie-sciences.fr For example, in N-substituted norgranatanones, which share a bicyclic core, DFT calculations correctly predicted the dominance of axial invertomers. academie-sciences.fr

The following table summarizes the application of DFT in a biosynthetic study involving a bicyclo[4.2.1]nonane intermediate. nih.gov

Intermediate/Transition StateRelative Potential Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Description
IM9 -57.7-58.2Stable 3° carbocation before forming the bicyclic system
TS_9-10 -32.4-32.1Transition state to form the bicyclo[4.2.1]nonane skeleton
IM10 -36.6-37.4Intermediate with a cis-fused bicyclo[4.2.1]nonane skeleton

Data calculated at the M06-2X/6-31+G(d,p) level of theory. nih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide benchmark results.

Studies on the related bicyclo[3.3.1]nonan-9-one have employed ab initio calculations to investigate its molecular structure and conformation. nih.govrsc.orgresearchgate.net These calculations, alongside DFT, help in understanding the fine details of the geometry and vibrational frequencies of such bicyclic ketones. researchgate.net For instance, ab initio calculations at the B3LYP/6-31G* level were performed on bridgehead carbanions of a bicyclic imide to calculate the stabilization energy of deprotonation. nottingham.ac.uk While specific ab initio studies solely focused on this compound are not prevalent in the searched literature, the methods are generally applicable and provide a higher level of theory for comparison with DFT and experimental results. libretexts.org

Molecular Mechanics (MM) Calculations

Molecular mechanics (MM) calculations serve as a powerful tool for exploring the conformational possibilities of complex molecules like this compound and its isomers. These methods approximate molecules as a collection of atoms held together by springs, allowing for the rapid calculation of potential energy surfaces and the investigation of dynamic processes such as conformational inversions.

Detailed research on the structural isomer, bicyclo[4.2.1]nonan-9-one, has utilized MM calculations to decipher its conformational inversion processes. By creating two-parametric torsional energy surfaces, researchers have mapped out the lowest energy pathways for chirality inversion. The calculations identified a favored transition state with C_s symmetry, where the tetramethylene chain passes over the ethano bridge. consensus.app An alternative pathway, proceeding through a C_s local energy minimum where the tetramethylene chain is bent over the carbonyl group, was found to have a significantly higher energy barrier. consensus.app These computational findings are in strong agreement with experimental observations, validating the accuracy of the MM approach for this bicyclic system. consensus.app

Calculated vs. Observed Enthalpy Barrier for Inversion of Bicyclo[4.2.1]nonan-9-one consensus.app

ParameterCalculated Value (kcal/mol)Observed Value (kcal/mol)
ΔH‡ (Favored Pathway)6.16.8
Barrier for Alternative Pathway (relative to favored)+2.4N/A

Basis Set Selection in Computational Studies

The accuracy of quantum chemical calculations is fundamentally dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. iastate.edukashanu.ac.ir For a molecule such as this compound, selecting an appropriate basis set is a critical step that balances computational cost with the desired accuracy of the results. kashanu.ac.iruomustansiriyah.edu.iq

Basis sets in computational chemistry are typically composed of Gaussian-type orbitals (GTOs) and range from minimal (e.g., STO-3G) to increasingly larger and more flexible sets that include polarization and diffuse functions. dokumen.pub

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(2d,2p)) are widely used. The numbers indicate the number of GTOs used to describe core and valence orbitals, while letters and symbols in parentheses denote the addition of polarization (d,p) and diffuse ++ functions, which are crucial for describing electron density in bonds and non-bonding regions, respectively. dokumen.pubresearchgate.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy studies where electron correlation is significant. dokumen.pub The 'aug' prefix indicates the addition of diffuse functions.

In studies of related bicyclic ketones, such as N-substituted nortropanones and norgranatanones, specific density functional theory (DFT) methods and basis sets were carefully chosen. For instance, the B3LYP functional combined with the 6-311++G(3d,3p) basis set was reported to provide satisfactory and accurate results for investigating N-methyl invertomer distributions. academie-sciences.fr The choice is often guided by the specific property being investigated; for example, geometry optimizations can often be achieved with a smaller basis set like 6-311++G**, while more accurate energy calculations may require a larger one. researchgate.net

Common Basis Sets in Computational Chemistry dokumen.pubchemrxiv.org

Basis Set TypeExampleGeneral Characteristics
Pople-style (Double-Zeta)6-31G(d)A split-valence basis set with polarization functions on heavy atoms. Good for geometries and frequencies of many organic molecules.
Pople-style (Triple-Zeta)6-311++G(d,p)A triple-split valence basis set with diffuse functions on all atoms and polarization functions on heavy and hydrogen atoms. Better for energies, anions, and non-covalent interactions.
Correlation Consistent (Double-Zeta)cc-pVDZDesigned for systematically recovering correlation energy. Good starting point for correlated calculations.
Correlation Consistent (Augmented Triple-Zeta)aug-cc-pVTZA large basis set with added diffuse functions. Used for high-accuracy calculations of various properties.

Prediction of Reaction Pathways and Mechanisms

Computational chemistry provides indispensable tools for mapping out the intricate details of reaction mechanisms, including the identification of transition states and intermediates that are often too transient to be observed experimentally.

Computational Elucidation of Reaction Mechanisms

Theoretical studies have been instrumental in understanding reactions that form the bicyclo[4.2.1]nonane skeleton. Density functional theory (DFT) calculations have been used to investigate complex biosynthetic pathways. In one notable study concerning the biosynthesis of peniroquesine, DFT calculations refuted a proposed mechanism that involved a highly strained trans-fused bicyclo[4.2.1]nonane intermediate. nih.gov The calculations revealed that the energy barrier to form this strained intermediate would be prohibitively high (>25 kcal mol⁻¹). Instead, a more favorable pathway was proposed involving a multistep carbocation cascade that leads to a less strained cis-fused bicyclo[4.2.1]nonane skeleton. nih.gov

In another example, the mechanism of the titanium-catalyzed [6π+2π]-cycloaddition of alkynes to cycloheptatrienes to form bicyclo[4.2.1]nona-2,4,7-trienes was studied using quantum chemical modeling at the B3LYP/6-31G(d) level of theory. researchgate.net These calculations help to rationalize the observed product distributions and provide insight into the role of the catalyst in the reaction.

Examples of Computational Studies on Bicyclo[4.2.1]nonane Formation Mechanisms

ReactionComputational MethodKey FindingReference
Biosynthesis of PeniroquesineDFTProposed a new pathway via a cis-fused bicyclo[4.2.1]nonane intermediate, avoiding a high-energy trans-fused structure. nih.gov
[6π+2π]-Cycloaddition to form Bicyclo[4.2.1]nona-2,4,7-trienesB3LYP/6-31G(d)Elucidated the reaction mechanism involving the interaction of cycloheptatriene (B165957) and acetylene (B1199291) with a titanium catalyst system. researchgate.net

Prediction of Isomer Stability and Geometrical Parameters

Computational methods are highly effective at predicting the relative stabilities of different isomers and conformations, as well as their precise geometrical parameters. As seen in the molecular mechanics studies on bicyclo[4.2.1]nonan-9-one, the global energy minimum conformation was identified as having a boat-chair cyclooctane (B165968) ring and a twist-boat cyclohexane (B81311) ring. consensus.app The calculations were also able to identify a local energy minimum (a different conformer) and quantify its energy relative to the most stable structure. consensus.app

This predictive power extends to other related bicyclic systems. For instance, in a study on N-substituted norgranatanones, which have a related 9-azabicyclo[3.3.1]nonane core, DFT calculations were used to predict the relative stabilities of equatorial and axial N-invertomers. academie-sciences.fr These calculations successfully reproduced experimental trends observed in NMR spectroscopy, showing that the axial invertomers were dominant in all studied granatanone derivatives. academie-sciences.fracademie-sciences.fr Such studies highlight the ability of computational chemistry to provide reliable predictions of isomer stability and geometry, which are crucial for understanding the structure-activity relationships of these molecules.

Predicted Conformational Energies for Bicyclo[4.2.1]nonan-9-one consensus.app

Conformation/StateDescriptionCalculated Relative Enthalpy (kcal/mol)
Global MinimumMost stable conformer0.0
Local Minimum (1C)Alternative conformer with C_s symmetry+2.4 (relative to transition state 1B)
Transition State (1B)Transition state for favored inversion pathway+6.1

Advanced Spectroscopic Characterization in Research of Bicyclo 4.2.1 Nonan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules like Bicyclo[4.2.1]nonan-3-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the signals of all hydrogen and carbon atoms in the molecule.

Application of 1D and 2D NMR Techniques for Structural Elucidation

The structural elucidation of this compound begins with 1D NMR experiments, namely ¹H and ¹³C NMR. The ¹H NMR spectrum provides information about the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar couplings (connectivity). The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms.

Given the asymmetry of this compound, its ¹³C NMR spectrum is expected to show nine distinct signals, one of which would be in the characteristic downfield region for a ketone carbonyl carbon (>200 ppm).

To definitively assign these signals, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the connectivity within the different bridges of the bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the entire molecular skeleton by connecting fragments identified by COSY, for instance, by showing correlations from protons to the carbonyl carbon (C3) and the bridgehead carbons (C1 and C6).

While specific spectral data for this compound is not detailed in the searched literature, the table below illustrates the expected assignments that would be determined using these techniques.

Table 1: Hypothetical NMR Signal Assignments for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1 Data not available Data not available
C2 Data not available Data not available
C3 (C=O) - >200
C4 Data not available Data not available
C5 Data not available Data not available
C6 Data not available Data not available
C7 Data not available Data not available
C8 Data not available Data not available

NMR for Stereochemical Assignments

The bicyclo[4.2.1]nonane system can present stereochemical complexities, particularly when substituents are introduced. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is critical for stereochemical assignments. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds.

In the context of substituted bicyclo[4.2.1]nonane derivatives, such as those formed from cycloaddition reactions, NOESY has been effectively used to determine the relative stereochemistry. For example, in the analysis of substituted bicyclo[4.2.1]nona-2,4-dienes, cross-correlations between protons on the bridgehead carbons and other parts of the molecule in the 2D NOESY spectrum serve as key indicators for determining the stereochemistry of the products. acs.org This same principle would be applied to derivatives of this compound to establish the spatial orientation of substituents relative to the bicyclic framework.

NMR for Conformational Studies

The bicyclo[4.2.1]nonane skeleton is not rigid and can exist in different conformations. The seven-membered ring, in particular, can adopt several low-energy conformations. NMR spectroscopy, especially through the analysis of coupling constants and through variable-temperature (VT) NMR studies, can provide insight into the preferred conformation in solution.

Changes in the NMR spectrum as a function of temperature can reveal dynamic processes such as ring inversion. By analyzing the coalescence of signals and performing lineshape analysis, the energy barriers for these conformational changes can be calculated. While specific conformational studies on this compound were not found, this approach is standard for characterizing the dynamic behavior of cyclic and bicyclic systems.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique yields a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and provide precise details about the conformation of the bicyclic system in the solid state. In studies of related, more complex bicyclo[4.2.1]nonane derivatives, X-ray diffraction has been indispensable for confirming the molecular structure and stereochemistry proposed by NMR and other methods. acs.org No crystal structure for the parent this compound is available in the reviewed literature, but the data it would provide is summarized in the following table.

Table 2: Structural Information from X-ray Diffraction for this compound

Structural Parameter Information Provided Status
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). Data not available
Space Group The specific symmetry elements of the unit cell. Data not available
Bond Lengths Precise distances between all bonded atoms (e.g., C-C, C=O, C-H). Data not available
Bond Angles Angles between any three connected atoms. Data not available

Mass Spectrometry in Elucidation of Reaction Products

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. In the context of synthesizing this compound, MS would be used to confirm the mass of the product and any intermediates.

Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can help identify the compound. The fragmentation pattern of this compound would be expected to differ from its other isomers, such as Bicyclo[4.2.1]nonan-9-one, for which mass spectra are available. nist.gov Analysis of these fragments can help confirm the presence of the ketone and the bicyclic core. For instance, a characteristic loss of CO (28 Da) is often observed for cyclic ketones.

When monitoring chemical reactions, MS techniques coupled with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS), are used to identify products, byproducts, and unreacted starting materials in a reaction mixture.

Applications in Advanced Organic Synthesis

Use as Synthetic Intermediates and Synthons for Complex Compounds

The bicyclo[4.2.1]nonane skeleton is a core structural feature found in several important terpenoid natural products known for their biological activity, such as mediterraneols, longifolene, and culmorin, some of which exhibit pronounced antitumor properties. mdpi.com Consequently, the development of synthetic routes to this framework and its derivatives is of considerable interest. Bicyclo[4.2.1]nonan-3-one and related structures serve as key synthetic intermediates, or synthons, for constructing these more complex molecular targets.

A variety of synthetic strategies have been developed to access the bicyclo[4.2.1]nonane core. One notable method is the homo-Diels-Alder reaction, which can provide high yields of functionalized bicyclo[4.2.1]nonanes. acs.orgnih.gov Other approaches include intramolecular C–H bond insertion reactions, where a suitably designed precursor cyclizes to form the bridged-ring system. beilstein-journals.org

Once the bicyclic ketone is formed, it can undergo further transformations. A key reaction for ketones within this structural class is the Baeyer-Villiger oxidation. acs.orgacs.org This reaction converts the cyclic ketone into a lactone (a cyclic ester), which is a versatile functional group for subsequent synthetic manipulations. acs.orgacs.org For instance, the oxidation of a tricycloundecanone intermediate has been shown to proceed smoothly to form a bicyclo[4.2.1]nonane lactone, which can then be opened via reduction to furnish a diol, demonstrating the utility of the ketone as a handle for introducing new functionality. acs.orgacs.org The strategic placement of the carbonyl group at the C-3 position in this compound makes it a valuable precursor for installing functionality on the seven-membered ring of the bicyclic system.

Template Use for Electronic Effects Studies

The rigid and conformationally constrained nature of bridged bicyclic compounds makes them exceptional templates for studying fundamental principles of chemical reactivity and stereoelectronics. The fixed spatial arrangement of atoms in molecules like this compound allows for the precise investigation of through-bond and through-space electronic effects, as the geometric variables that often complicate such studies in flexible acyclic or monocyclic systems are minimized.

While studies on this compound itself are not extensively documented for this specific purpose, research on closely related systems illustrates the principle perfectly. For example, studies on 8-oxabicyclo[3.2.1]octan-3-one derivatives, which share the bridged ketone feature, have shown that the regioselectivity of the Baeyer-Villiger oxidation is profoundly influenced by the electronic properties of substituents located far from the carbonyl group. oup.com This research revealed a previously unrecognized through-bond electronic influence, where the effects of remote substituents are transmitted through the rigid sigma framework of the molecule to control the reaction's outcome. oup.com Similarly, the related bicyclo[3.3.1]nonane framework has been described as a perfect model for investigating conformational equilibria and has been employed in molecular recognition studies. nih.govrsc.org

These examples underscore the value of such rigid ketones as scaffolds. They serve as molecular laboratories for probing how electronic perturbations are transmitted across a molecule, providing insights that are crucial for understanding and predicting chemical reactivity in complex settings.

Targeted Design of Value-Added Compounds

The bicyclo[4.2.1]nonane scaffold is a "privileged structure" that has been successfully used in the targeted design of value-added compounds, particularly those with significant biological activity. Researchers have synthesized libraries of derivatives based on this core framework to develop new therapeutic agents.

A primary focus has been the development of novel anticancer compounds. Studies have shown that functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, which can be synthesized via catalytic cycloaddition reactions, exhibit potent cytotoxic effects against a range of human tumor cell lines. mdpi.comacs.org The introduction of various substituents onto the bicyclic core allows for the fine-tuning of this activity. For example, silicon-containing bicyclo[4.2.1]nona-2,4-dienes have also been synthesized and shown to possess antitumor properties, making them promising candidates for the creation of modern anticancer drugs. mdpi.com The inhibitory concentrations (IC₅₀) for several of these compounds have been determined, highlighting their potential as potent therapeutic leads. mdpi.comacs.orgmdpi.com

The table below presents research findings on the cytotoxic activity of various compounds containing the bicyclo[4.2.1]nonane skeleton.

Compound TypeSubstituent(s)Tumor Cell LineIC₅₀ (µM)Source
Bicyclo[4.2.1]nona-2,4,7-triene1-Benzoyl, 8-ButylHL600.021 ± 0.002 mdpi.com
Bicyclo[4.2.1]nona-2,4,7-triene1-Benzoyl, 7-(2-cyanoethyl)HL600.033 ± 0.003 mdpi.com
Bicyclo[4.2.1]nona-2,4-dieneHexyl-substitutedJurkat0.017 ± 0.001 acs.org
Bicyclo[4.2.1]nona-2,4-dieneHexyl-substitutedK5620.029 ± 0.002 acs.org
Bicyclo[4.2.1]nona-2,4-dieneHexyl-substitutedU9370.033 ± 0.003 acs.org
Si-containing Bicyclo[4.2.1]nona-2,4-diene(2-butyl-3-trimethylsilyl)but-3-en-1-ylJurkat0.012 ± 0.001 mdpi.com
Si-containing Bicyclo[4.2.1]nona-2,4-diene(2-butyl-3-trimethylsilyl)but-3-en-1-ylK5620.019 ± 0.002 mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.